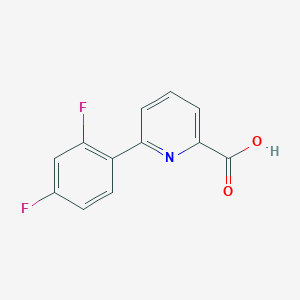

6-(2,4-Difluorophenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNOQGWVZGTACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647070 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-05-3 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Strategic Synthesis of 6-(2,4-Difluorophenyl)picolinic Acid

A Technical Guide for Chemical Research and Development Professionals

Abstract

6-(2,4-Difluorophenyl)picolinic acid is a pivotal scaffold in modern chemistry, serving as a key building block in the development of pharmaceuticals and advanced agrochemicals. Its synthesis, which involves the formation of a sterically hindered C(sp²)–C(sp²) bond between a pyridine and a difluorophenyl ring, presents unique challenges that necessitate a strategic approach. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, with a focus on transition-metal-catalyzed cross-coupling reactions. We dissect the mechanistic underpinnings, comparative advantages, and practical considerations of Suzuki-Miyaura, Negishi, and direct C-H arylation methodologies. By grounding our discussion in established protocols and field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to select and optimize the most effective route for their specific application.

Introduction: Significance and Synthetic Hurdles

The 6-aryl picolinic acid motif is a "privileged scaffold" in medicinal chemistry and agrochemical design. The specific incorporation of a 2,4-difluorophenyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule due to the unique electronic properties and lipophilicity conferred by the fluorine atoms.

The primary synthetic challenge lies in the selective and efficient construction of the carbon-carbon bond at the C6 position of the picolinic acid ring. The electron-deficient nature of the pyridine ring and the potential for competing reactions require robust and well-optimized catalytic systems. This guide will explore the most powerful and widely adopted strategies to overcome these hurdles.

Retrosynthetic Analysis: Devising the Core Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, centers on the key pyridine-phenyl C-C bond. This approach immediately highlights the utility of cross-coupling reactions, which are designed for precisely this type of transformation. The two primary synthons are a functionalized picolinic acid derivative and a functionalized 2,4-difluorobenzene.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis logically leads us to investigate synthetic methodologies where one synthon acts as an electrophile (typically bearing a halide) and the other as a nucleophile (typically an organometallic reagent).

Core Synthetic Pathways: A Comparative Examination

The construction of the 6-aryl picolinate framework is dominated by palladium-catalyzed cross-coupling reactions.[1] These methods are favored for their high functional group tolerance, reliability, and the vast body of literature supporting their use.[2]

Pathway A: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for C-C bond formation in industrial and academic settings.[3] The reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate.[3]

Causality of Choice : This pathway is often the first choice due to the commercial availability, stability, and low toxicity of boronic acids.[3] The reaction conditions are generally mild and tolerant of a wide array of functional groups, including the carboxylic acid moiety (or its ester equivalent) on the picolinic ring.[4]

Mechanism Overview : The catalytic cycle, shown below, involves the oxidative addition of a Pd(0) catalyst to the 6-halopicolinate, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Typical Substrates :

-

Pyridine Component : Methyl or Ethyl 6-chloropicolinate or 6-bromopicolinate. The ester form is often used to prevent side reactions with the carboxylic acid.

-

Aryl Component : (2,4-Difluorophenyl)boronic acid.

Pathway B: The Negishi Coupling

The Negishi coupling utilizes a pre-formed organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst.[5][6]

Causality of Choice : Organozinc reagents are among the most reactive organometallic nucleophiles used in cross-coupling, often enabling reactions that are sluggish under Suzuki conditions, particularly with less reactive electrophiles like aryl chlorides.[5][7] This makes Negishi coupling a powerful alternative for challenging substrates. However, this high reactivity comes at the cost of sensitivity to air and moisture, requiring stricter anhydrous reaction conditions.[7]

Mechanism Overview : The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination.[7] The key difference is the nature of the organometallic nucleophile.

Typical Substrates :

-

Pyridine Component : 6-Chloropicolinic acid or its ester.

-

Aryl Component : (2,4-Difluorophenyl)zinc chloride, typically prepared in situ from 1-bromo-2,4-difluorobenzene.

Pathway C: Direct C-H Arylation

A more contemporary and atom-economical strategy is the direct C-H arylation. This approach avoids the need to pre-functionalize the picolinic acid ring with a halogen, instead activating a C-H bond directly.[8]

Causality of Choice : This method is highly efficient as it reduces the number of synthetic steps and minimizes the formation of stoichiometric byproducts (e.g., metal halides). The reaction is typically directed to the ortho-position by a coordinating group on the substrate.[9] For picolinic acid, the carboxylate group itself can serve as the directing group, facilitating C-H activation at the C6 position.[9][10]

Mechanism Overview : The cycle often begins with the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with the aryl halide to furnish the product.[8]

Typical Substrates :

-

Pyridine Component : Picolinic acid.

-

Aryl Component : 1-Bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene.

Quantitative Comparison of Synthetic Pathways

The choice of synthetic route depends on several factors, including available starting materials, required scale, cost, and tolerance for specific reaction conditions.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Direct C-H Arylation |

| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-98%) | Moderate to Good (50-85%) |

| Key Reagents | Arylboronic Acid, Pd Catalyst, Base | Aryl Halide, Zinc, Pd/Ni Catalyst | Picolinic Acid, Aryl Halide, Pd Catalyst |

| Functional Group Tolerance | Excellent[3] | Good[5] | Moderate to Good[9] |

| Reaction Conditions | Mild, often aqueous compatible[4] | Strict anhydrous conditions required[7] | Higher temperatures often needed |

| Starting Material Cost | Boronic acids can be expensive | Aryl halides and zinc are inexpensive | Picolinic acid is inexpensive |

| Atom Economy | Moderate | Moderate | Excellent |

| Scalability | Well-established for large scale | Can be challenging due to reagent sensitivity | Developing, can be catalyst-dependent |

Detailed Experimental Protocol: Suzuki-Miyaura Approach

This protocol describes the synthesis of Methyl 6-(2,4-difluorophenyl)picolinate, a direct precursor that can be easily hydrolyzed to the target acid. This is a representative procedure adapted from established methodologies for 6-aryl-picolinate synthesis.[11]

Step 1: Reaction Setup

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 6-chloropicolinate (1.0 eq, e.g., 1.71 g, 10 mmol).

-

Add (2,4-Difluorophenyl)boronic acid (1.2 eq, 1.89 g, 12 mmol).

-

Add cesium carbonate (Cs₂CO₃) as the base (2.5 eq, 8.14 g, 25 mmol).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 346 mg, 0.3 mmol).[12]

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

Step 2: Reaction Execution

-

Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 50 mL).[13]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

Step 3: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Methyl 6-(2,4-difluorophenyl)picolinate.

Step 4: Saponification to the Final Acid

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents a robust, scalable, and highly versatile method, benefiting from the stability and availability of the required boronic acid reagent. For more challenging substrates or when cost is a primary driver, the Negishi coupling offers a powerful, albeit more technically demanding, alternative. The continued development of direct C-H arylation holds significant promise for improving the overall efficiency and environmental footprint of synthesizing this important class of molecules, potentially rendering pre-functionalization of the picolinic acid core obsolete in the future. The choice of pathway should be a strategic decision based on a thorough evaluation of project-specific goals, resources, and scale.

References

- Title: Improved synthesis of 6-aryl-4-aminopicolinates. Source: Google Patents (WO2021188654A1).

-

Title: Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Negishi coupling. Source: Wikipedia. URL: [Link]

-

Title: Heterocycle Synthesis via Direct C-H/N-H Coupling. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Negishi Coupling. Source: NROChemistry. URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: ResearchGate. URL: [Link]

-

Title: Picolinic acid hydrochloride. Source: Organic Syntheses. URL: [Link]

-

Title: Synthesis of Some Aminopicolinic Acids. Source: IRL @ UMSL. URL: [Link]

-

Title: Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Negishi Coupling. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Negishi Coupling. Source: SynArchive. URL: [Link]

-

Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Source: PubMed Central. URL: [Link]

-

Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Source: ResearchGate. URL: [Link]

- Title: Process for the production of new picolinic acid derivatives. Source: Google Patents (US3228950A).

-

Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Source: MDPI. URL: [Link]

-

Title: Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Suzuki Coupling Mechanism. Source: YouTube. URL: [Link]

- Title: Processes for the production of picolinic acid dericatives. Source: Google Patents (US3245998A).

-

Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: PubMed. URL: [Link]

-

Title: Preparation and diagnosis of new picolinic acid derivatives. Source: Tikrit Journal of Pure Science. URL: [Link]

-

Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: ResearchGate. URL: [Link]

-

Title: Dipicolinic Acid as Intermediate for the Synthesis. Source: UniVOOK. URL: [Link]

-

Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Source: ResearchGate. URL: [Link]

-

Title: Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Source: ACS Publications. URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Source: EliScholar - Yale University. URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through C H Bond Activation with Pivalic Acid as a Cocatalyst. Source: ResearchGate. URL: [Link]

-

Title: Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Source: MDPI. URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Source: MDPI. URL: [Link]

- Title: Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. Source: Google Patents (WO2009089842A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Negishi Coupling | NROChemistry [nrochemistry.com]

- 8. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(2,4-Difluorophenyl)picolinic Acid

Abstract: 6-(2,4-Difluorophenyl)picolinic acid (CAS 887983-05-3) is a heterocyclic carboxylic acid featuring a difluorinated phenyl substituent on a picolinic acid scaffold. This unique combination of a known bioactive core (picolinic acid) and a functional group prevalent in modern medicinal chemistry (2,4-difluorophenyl) positions it as a compound of significant interest for researchers in drug discovery and materials science. Picolinic acid and its derivatives are known to act as versatile enzyme inhibitors and chelating agents, while the difluorophenyl moiety is often incorporated to enhance metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. It moves beyond a simple data sheet to detail the causality behind experimental choices, presenting a logical, self-validating workflow for scientists to generate reliable and reproducible data crucial for advancing research and development efforts.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its identity and fundamental properties. These data serve as the reference point for all subsequent, more complex analyses.

-

IUPAC Name: 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid

-

CAS Number: 887983-05-3

-

Chemical Structure:

(Note: An illustrative image would be placed here in a final document.)

Table 1: Core Physicochemical Properties

The following table summarizes the basic computed and predicted properties for this compound. It is critical to note that these values are theoretical and require experimental verification, the protocols for which are detailed in Section 2.0.

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₇F₂NO₂ | - |

| Molecular Weight | 235.19 g/mol | [4] |

| Predicted Boiling Point | 387.9 ± 42.0 °C | [4] |

| Predicted Density | 1.392 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.14 ± 0.10 | [4] |

Experimental Workflow for Comprehensive Characterization

A robust characterization workflow is sequential and logical. The identity and purity of the compound must be unequivocally confirmed before properties such as solubility or acidity are measured. This section outlines the critical experimental protocols.

Diagram: Overall Characterization Workflow

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Structural Elucidation and Purity Assessment

Expertise & Rationale: This is the most critical phase. All subsequent data is meaningless if the structure is incorrect or the sample is impure. We employ orthogonal techniques—NMR for atomic connectivity, MS for elemental composition, and HPLC for purity—to create a self-validating system.

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR provides the definitive map of the molecule's covalent framework. For this specific molecule, ¹H NMR confirms the aromatic proton environments, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR is essential to confirm the presence and electronic environment of the two fluorine atoms.

-

Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

¹H NMR: Standard pulse program, sufficient scans for a signal-to-noise ratio >100:1 for the smallest multiplet.

-

¹³C NMR: Proton-decoupled experiment (e.g., zgpg30), requiring a longer acquisition time.

-

¹⁹F NMR: Acquire with proton decoupling to simplify the spectra.

-

-

Data Analysis: Process the data (Fourier transform, phase, and baseline correction). Integrate ¹H signals to confirm proton ratios. Correlate chemical shifts with the expected structure. The difluorophenyl group should exhibit characteristic complex splitting patterns in both the ¹H and ¹⁹F spectra.

-

2.1.2 High-Resolution Mass Spectrometry (HRMS)

-

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This serves as a powerful confirmation of the compound's identity.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire data in both positive and negative ion modes. The carboxylic acid should be readily detectable in negative ion mode as [M-H]⁻, while the pyridine nitrogen can be protonated in positive ion mode to yield [M+H]⁺.

-

Data Analysis: Compare the measured exact mass (to four or more decimal places) with the theoretical exact mass calculated for C₁₂H₇F₂NO₂. The mass error should be less than 5 ppm.

-

2.1.3 High-Performance Liquid Chromatography (HPLC) for Purity

-

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A Photodiode Array (PDA) detector is used not only to quantify the main peak but also to assess its homogeneity, providing a measure of confidence that no impurities are co-eluting.

-

Protocol:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for maintaining a consistent ionic state of the analyte and ensuring sharp, symmetrical peak shapes.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Method:

-

Gradient: A typical scouting gradient runs from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance, likely around 254 nm.

-

Injection Volume: 5 µL of a ~0.5 mg/mL solution.

-

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. For pharmaceutical development, a purity of >98% is typically required.

-

Acidity (pKa) and Lipophilicity (LogD)

Expertise & Rationale: The pKa and LogD are arguably the most important physicochemical parameters for predicting a drug's behavior in the body (ADME properties). pKa governs the charge state of the molecule at different physiological pH values, which in turn dictates its solubility and ability to cross cell membranes. LogD is the pH-dependent measure of lipophilicity, which directly correlates with membrane permeability and potential for off-target binding.

2.2.1 pKa Determination by Potentiometric Titration

-

Causality: This method directly measures the pH change of a solution of the compound as a titrant is added. The inflection point of the resulting curve, where the compound is 50% ionized, corresponds to its pKa. It is a direct and highly accurate method.

-

Protocol:

-

Sample Preparation: Prepare a solution of the compound (~1-5 mM) in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, perform a slow, automated titration with a standardized strong base (e.g., 0.1 M KOH).

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first derivative of this plot (dpH/dV) will show a sharp peak at the equivalence point, making it easy to identify.

-

Trustworthiness: The procedure should be repeated at least three times to ensure reproducibility. The predicted pKa of ~3.14 suggests the carboxylic acid is the primary acidic center.[4]

-

Diagram: pKa Determination Workflow

Caption: Step-by-step workflow for potentiometric pKa determination.

2.2.2 LogD Determination by Shake-Flask Method

-

Causality: The "gold standard" shake-flask method directly measures the partitioning of the compound between an aqueous phase (buffer) and an immiscible organic phase (n-octanol), mimicking the partitioning between aqueous physiological fluids and lipidic cell membranes.

-

Protocol:

-

System Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). Pre-saturate the n-octanol with the corresponding buffer and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pH buffer and pre-saturated n-octanol.

-

Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Separation & Quantification: Centrifuge the vials to ensure complete phase separation. Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate LogD at each pH using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous]).

-

Aqueous Solubility

Expertise & Rationale: Poor aqueous solubility is a primary cause of failure in drug development. Thermodynamic solubility, measured after a long equilibration time, represents the true equilibrium state and is the most relevant value for predicting oral absorption.

-

Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of physiological relevance (e.g., Simulated Gastric Fluid at pH 1.2, and Phosphate Buffered Saline at pH 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method, comparing the result against a standard curve. The result is reported in µg/mL or µM.

-

Trustworthiness: Visual inspection should confirm the presence of undissolved solid at the end of the experiment, validating that a saturated solution was achieved.

-

Applications and Relevance in Drug Discovery

The structural motifs within this compound suggest several potential applications:

-

Enzyme Inhibition: The picolinic acid scaffold is a well-established pharmacophore found in numerous drugs.[3] Its isomers have given rise to treatments for a wide range of diseases.[3] The nitrogen and carboxylic acid form a bidentate chelation site that can coordinate to metal ions in the active sites of metalloenzymes.[5][6]

-

Improved Pharmacokinetics: The 2,4-difluorophenyl group is a common substituent in modern drug candidates. The fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life.[7] Furthermore, they can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions.

-

Kinase Inhibitors: The related 6-(2,4-difluorophenoxy) moiety is found in highly selective p38α mitogen-activated protein kinase inhibitors, highlighting the utility of this substitution pattern for targeting specific protein families.[2]

The combination of these features makes this compound an attractive starting point for library synthesis and screening campaigns aimed at discovering novel therapeutics.

References

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

-

Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389. [Link]

-

Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. American Chemical Society. [Link]

-

Festa, C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

Chemister.ru. picolinic acid. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Organic Syntheses. (2015). Org. Synth. 2015, 92, 247. [Link]

-

Nakano, S., et al. (2015). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 31(7), 649-653. [Link]

-

Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)...as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265. [Link]

-

DrugFuture.com. Picolinic Acid. [Link]

-

King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(10), 756-765. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2281–2314. [Link]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(2,4-Difluorophenyl)-picolinic acid CAS#: 887983-05-3 [m.chemicalbook.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(2,4-Difluorophenyl)picolinic acid CAS number lookup

An In-Depth Technical Guide to 6-(2,4-Difluorophenyl)picolinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, analytical characterization, and strategic applications.

Introduction: The Strategic Value of Fluorinated Picolinates

Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in drug discovery, known for its ability to act as a bidentate chelating agent and its presence in numerous bioactive molecules.[1][2] The introduction of a difluorophenyl moiety, specifically at the 6-position, imparts critical physicochemical modifications. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles. This strategic combination makes this compound a high-value intermediate for synthesizing novel therapeutic agents, particularly in the areas of kinase inhibition and receptor modulation.[3][4]

Core Compound Identification and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a starting material is the bedrock of reproducible research.

-

Compound Name : this compound

-

Synonym : 6-(2,4-difluorophenyl)-2-pyridinecarboxylic acid[5]

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₂NO₂ | [5] |

| Molecular Weight | 235.19 g/mol | [5] |

| Boiling Point | 387.9 ± 42.0 °C (Predicted) | [6] |

| Purity | Typically ≥96% | [5] |

| InChI Key | FUNOQGWVZGTACQ-UHFFFAOYSA-N | [5] |

Synthesis and Purification Protocol

The synthesis of 6-aryl-picolinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach offers high yields and functional group tolerance. The following protocol describes a representative synthesis pathway.

Synthetic Workflow Overview

The logical flow for the synthesis involves a Suzuki cross-coupling between a halogenated picolinic acid derivative and a boronic acid, followed by deprotection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki Coupling & Hydrolysis

This protocol assumes the availability of Methyl 6-bromopicolinate.

Materials:

-

Methyl 6-bromopicolinate

-

(2,4-Difluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (degassed)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Reaction Setup (Suzuki Coupling):

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-bromopicolinate (1.0 equiv), (2,4-Difluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.08 equiv).

-

Causality Note: The palladium catalyst is the core of the C-C bond formation. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is essential for the transmetalation step.

-

-

Solvent Addition and Reflux:

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Extraction:

-

Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification of Intermediate:

-

Purify the crude ester intermediate using silica gel column chromatography to yield Methyl 6-(2,4-difluorophenyl)picolinate.

-

-

Saponification (Hydrolysis):

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, ~2.0 equiv) and stir at room temperature.

-

Causality Note: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt. THF acts as a co-solvent to ensure solubility.

-

-

Final Isolation:

-

Once the reaction is complete (monitored by LC-MS), remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~3-4 with 1M HCl. A precipitate should form.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Analytical Characterization

Rigorous analytical validation is non-negotiable to ensure the identity and purity of the synthesized compound before its use in downstream applications.

Structural Confirmation

-

¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic shifts and coupling constants for the aromatic protons and fluorine atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the molecular formula C₁₂H₇F₂NO₂.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of small molecules. A reverse-phase method is typically employed.

| Parameter | Condition | Rationale |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure the carboxylic acid is protonated for better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |

| Gradient | 10% B to 95% B over 15 min | A broad gradient ensures elution of the product and separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance at this wavelength. |

This method serves as a self-validating system; a single, sharp peak indicates high purity. For more complex samples, coupling the HPLC to a mass spectrometer (LC-MS) provides simultaneous purity and identity confirmation.[7]

Applications in Drug Discovery

This compound is not an end-product but a critical starting point for more complex, biologically active molecules. Its utility stems from the ability of the carboxylic acid group to be readily converted into amides, esters, or other functional groups.

Role as a Key Building Block

This compound serves as a foundational fragment in fragment-based drug discovery (FBDD) and as a key intermediate in lead optimization campaigns. For example, derivatives of 6-phenylpicolinic acid have been explored as potent and selective antagonists for the prostaglandin EP1 receptor, a target for treating inflammatory pain.[3] The difluoro-substitution pattern is often introduced to enhance potency and improve metabolic stability.

Workflow: From Building Block to Drug Candidate

The following diagram illustrates the strategic position of this compound in a typical drug discovery pipeline targeting a protein kinase.

Caption: Role of the title compound in a drug discovery workflow.

This workflow highlights the transformation of the initial acid into a library of amides for biological screening. The properties conferred by the difluorophenylpicolinate core are carried through to the final candidates, demonstrating its foundational importance.

References

-

Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265. [Link]

-

Liu, A., et al. (2011). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography B, 879(17-18), 1452-1458. [Link]

-

Ahmad, V. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 40420948. [Link]

-

Singer, A. W., & McElvain, S. M. (1955). Picolinic acid hydrochloride. Organic Syntheses, coll. vol. III, 740. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 887983-05-3 [sigmaaldrich.com]

- 6. 6-(2,4-Difluorophenyl)-picolinic acid CAS#: 887983-05-3 [m.chemicalbook.com]

- 7. feradical.utsa.edu [feradical.utsa.edu]

biological activity of 6-(2,4-Difluorophenyl)picolinic acid derivatives

An In-depth Technical Guide to the Potential Biological Activities of 6-(2,4-Difluorophenyl)picolinic Acid Derivatives

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The this compound scaffold represents such a convergence, integrating the biologically active picolinic acid core with the metabolically robust and electronically distinct 2,4-difluorophenyl group. This technical guide provides a comprehensive exploration of the potential biological activities of derivatives based on this scaffold. While direct and extensive research on this specific chemical class is nascent, this document synthesizes data from analogous structures to build a robust scientific rationale for their investigation. We will delve into potential anti-inflammatory, anticancer, antimicrobial, and neurological activities, supported by detailed experimental protocols and workflow visualizations to empower researchers in drug discovery and development.

Introduction to the this compound Scaffold

Chemical Structure and Properties

The core structure of this compound features a pyridine-2-carboxylic acid (picolinic acid) backbone with a 2,4-difluorophenyl substituent at the 6-position. The picolinic acid moiety is a known chelator and has been implicated in a variety of biological processes, including as an anti-infective and immunomodulator.[1] The 2,4-difluorophenyl group is a common substituent in modern pharmaceuticals, valued for its ability to enhance metabolic stability and modulate the electronic properties of the parent molecule.

Rationale for Investigation: The Synergy of Picolinic Acid and the 2,4-Difluorophenyl Moiety

The rationale for investigating derivatives of this scaffold is multifactorial. Picolinic acid itself is an intermediate in tryptophan metabolism and is involved in zinc transport.[1] Its derivatives have shown a range of activities, including anticonvulsant properties.[2] The incorporation of a difluorophenyl ring is a well-established strategy in drug design to improve pharmacokinetic profiles and target engagement. A notable example is a compound bearing both a picolinic acid and a difluorophenyl group, which has been identified as a potent and selective prostaglandin EP1 receptor antagonist for treating inflammatory pain.[3] This precedent strongly suggests that the this compound core is a promising starting point for the development of new therapeutic agents.

Potential Biological Activities and Therapeutic Targets

Anti-inflammatory Activity: Targeting Prostaglandin Pathways

The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid as a selective prostaglandin EP1 receptor antagonist provides a compelling rationale for exploring the anti-inflammatory potential of this compound derivatives.[3] The EP1 receptor is a key player in mediating inflammatory pain, and its antagonism is a validated therapeutic strategy. It is plausible that derivatives of the this compound scaffold could also modulate the prostaglandin signaling pathway.

Anticancer Activity: Potential Mechanisms and Targets

While direct evidence is pending, the structural components of the scaffold suggest potential for anticancer activity. Picolinic acid derivatives, particularly as metal complexes, have been investigated for their cytotoxic effects.[4] Furthermore, numerous compounds incorporating a difluorophenyl moiety have demonstrated potent anticancer properties through various mechanisms, including the inhibition of protein kinases.[5] The investigation of this compound derivatives against a panel of cancer cell lines is a logical and promising avenue of research.[6][7][8][9]

Antimicrobial Activity: A Broad-Spectrum Potential

The picolinic acid scaffold is present in compounds with known antimicrobial properties.[10][11] The addition of the lipophilic and electronically distinct difluorophenyl group could enhance cell wall penetration and interaction with microbial targets. Both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, represent potential targets for derivatives of this scaffold.[12][13][14][15][16][17][18][19]

Neurological Activity: Exploring Anticonvulsant Properties

Derivatives of picolinic acid have been successfully developed as anticonvulsant agents.[2] This suggests that the picolinic acid core can effectively interact with targets in the central nervous system. The 2,4-difluorophenyl group could further enhance blood-brain barrier permeability and target affinity, making the exploration of these derivatives for neurological disorders a worthwhile endeavor.

Methodologies for Evaluating Biological Activity

In Vitro Assays for Preliminary Screening

A tiered approach to in vitro screening is recommended to efficiently identify promising derivatives.

-

Anti-inflammatory: A competitive enzyme-linked immunosorbent assay (ELISA) for prostaglandin E2 (PGE2) can be used to assess the inhibition of the prostaglandin pathway.

-

Anticancer: An initial screen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., NCI-60) will provide a broad overview of cytotoxic activity.[6][7]

-

Antimicrobial: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standard for determining the potency of new antimicrobial agents against a panel of relevant pathogens.

Cellular Assays for Mechanistic Insights

For compounds showing promising activity in primary screens, further cellular assays are crucial to elucidate their mechanism of action.

-

Apoptosis Assays: For anticancer candidates, assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can determine if cell death is occurring via apoptosis.

-

Reactive Oxygen Species (ROS) Detection: To understand if the compounds induce oxidative stress, cellular ROS levels can be measured using fluorescent probes like DCFDA.

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compounds cause cell cycle arrest at specific phases.

In Vivo Models for Efficacy and Safety Assessment

Lead compounds identified through in vitro and cellular assays should be advanced to in vivo models.

-

Anti-inflammatory: Carrageenan-induced paw edema in rodents is a standard model for acute inflammation.

-

Anticancer: Xenograft models, where human cancer cells are implanted in immunocompromised mice, are essential for evaluating in vivo efficacy.

-

Antimicrobial: Murine models of systemic infection or localized infections (e.g., skin infection) can be used to assess the in vivo antibacterial or antifungal activity.

Key Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathway

Caption: Potential antagonism of the PGE2/EP1 signaling pathway.

General Apoptosis Pathway in Cancer Cells

Caption: Hypothesized induction of apoptosis in cancer cells.

Workflow for Antimicrobial Susceptibility Testing

Caption: Standard workflow for antimicrobial susceptibility testing.

Data Interpretation and Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for establishing SAR. Key modifications could include:

-

Substitution on the phenyl ring: Exploring different halogenation patterns or the introduction of electron-donating or -withdrawing groups.

-

Modification of the carboxylic acid: Esterification or amidation to modulate solubility and cell permeability.

-

Substitution on the pyridine ring: Introducing substituents at other positions to fine-tune the electronic and steric properties.

Lead Optimization Strategies

Once initial SAR is established, lead optimization will focus on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This will involve iterative cycles of chemical synthesis and biological testing, guided by computational modeling and in vitro ADME assays.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents with potential applications in inflammation, oncology, infectious diseases, and neurology. The synergistic combination of the picolinic acid and 2,4-difluorophenyl moieties provides a strong foundation for developing compounds with favorable biological and pharmacological properties. The experimental frameworks and strategic insights provided in this guide are intended to accelerate the research and development of this exciting new class of molecules.

References

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal, 25(2), 214–223. [Link]

-

Garazd, Y., Garazd, M., & Lesyk, R. (2017). Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Derivatives. Saudi Pharmaceutical Journal, 25(2), 214–223. [Link]

-

Giblin, G. M. P., Bit, R. A., Brown, S. H., Chaignot, H. M., Chowdhury, A., Chessell, I. P., Clayton, N. M., Coleman, T., Hall, A., Hammond, B., Hurst, D. N., Michel, A. D., Naylor, A., Novelli, R., Scoccitti, T., Spalding, D., Tang, S. P., Wilson, A. W., & Wilson, R. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389. [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. In PubChem. Retrieved from [Link]

-

Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2021). Molecules, 26(11), 3321. [Link]

-

In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (2020). Journal of Medicinal Chemistry, 63(15), 8424–8442. [Link]

-

Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704. [Link]

-

Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. (2009). European Journal of Medicinal Chemistry, 44(11), 4585–4591. [Link]

-

Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][6][7]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. (2006). Biopharmaceutics & Drug Disposition, 27(8), 371–386. [Link]

- New picolinic acid derivatives and their use as intermediates. (2018).

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2022). Antibiotics, 11(11), 1599. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (2015). Coordination Chemistry Reviews, 297-298, 59–76. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(48), 30209–30220. [Link]

-

Design, synthesis and in vitro evaluation of pyridinium ion based cyclase inhibitors and antifungal agents. (1991). Journal of Medicinal Chemistry, 34(10), 3044–3053. [Link]

-

Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. (2020). Molecules, 25(18), 4217. [Link]

-

The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. (2022). Molecules, 27(19), 6523. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(2), 113–132. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports, 13(1), 15858. [Link]

-

In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). Medicinal Chemistry Research, 26(11), 2825–2834. [Link]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and in vitro evaluation of pyridinium ion based cyclase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-(2,4-Difluorophenyl)picolinic Acid

Introduction: A Molecule of Interest

In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. 6-(2,4-Difluorophenyl)picolinic acid stands as one such molecule, arousing scientific curiosity due to its unique structural composition. The picolinic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antiviral, antineoplastic, and anti-inflammatory effects.[1] The incorporation of a 2,4-difluorophenyl moiety is a strategic choice in medicinal chemistry, often employed to enhance binding affinity and metabolic stability, and is a common feature in kinase inhibitors.

This guide provides a comprehensive, in-depth framework for the systematic elucidation of the mechanism of action (MoA) of this compound. We will navigate the logical progression from broad phenotypic observations to the precise identification of its molecular target and the subsequent dissection of its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Part 1: The Initial Approach - From Phenotype to Hypothesis

For a novel compound with an unknown MoA, a phenotypic screening approach is often the most insightful starting point.[2][3][4][5] This strategy allows the biological system itself to reveal the compound's potential therapeutic relevance without preconceived biases about its target.[2][5]

Phenotypic Screening: Observing the Effect

The initial step is to screen this compound across a panel of well-characterized human cell lines representing various disease states (e.g., cancer, inflammation, neurological disorders). A primary readout, such as cell viability, proliferation, or a specific biomarker, will guide the subsequent investigation.

Experimental Protocol: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Include appropriate vehicle (e.g., DMSO) and positive (e.g., a known cytotoxic agent) controls.

-

Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).

-

Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Dose-Response Data

| Cell Line | IC50 (µM) of this compound |

| A549 (Lung Carcinoma) | 1.2 |

| HCT116 (Colon Carcinoma) | 0.8 |

| MCF7 (Breast Carcinoma) | > 50 |

| Jurkat (T-cell Leukemia) | 2.5 |

| U937 (Monocytic Leukemia) | 1.5 |

This hypothetical data suggests a potent anti-proliferative effect in specific cancer cell lines, particularly those of colon and lung origin, pointing towards a potential anti-cancer MoA.

Visualization: Phenotypic Screening Workflow

Caption: Workflow for initial phenotypic screening.

Part 2: Target Deconvolution - Identifying the Molecular Interactor

Once a robust and reproducible phenotype is established, the critical next step is to identify the direct molecular target(s) of the compound. This process, often termed target deconvolution, can be approached through several complementary methods.

Affinity-Based Proteomics: Fishing for the Target

This powerful technique utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[6][7][8][9]

Experimental Protocol: Affinity Pull-Down Coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

-

Cell Lysis: Prepare a protein lysate from the sensitive cell line (e.g., HCT116) under native conditions.

-

Incubation: Incubate the lysate with the biotinylated probe. As a crucial control, also incubate a separate aliquot of the lysate with the probe in the presence of an excess of the original, unmodified compound. This competition control is vital to distinguish specific binders from non-specific ones.

-

Capture: Add streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Proteins that are significantly enriched in the probe-only sample compared to the competition control are considered high-confidence targets.

Visualization: Affinity-Based Proteomics Workflow

Caption: An integrated strategy for MoA elucidation.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a multifaceted endeavor that requires an integrated and iterative approach. By systematically progressing from broad phenotypic observations to precise target identification, biophysical characterization, and downstream pathway analysis, we can construct a comprehensive understanding of how this molecule exerts its biological effects. The methodologies outlined in this guide represent a robust framework for transforming a compound of interest into a well-characterized chemical probe or a promising therapeutic lead.

References

-

Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

-

Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds Source: PubMed URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC URL: [Link]

-

Title: Reverse pharmacology Source: Wikipedia URL: [Link]

-

Title: Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives Source: IJIRT URL: [Link]

-

Title: The power of sophisticated phenotypic screening and modern mechanism-of-action methods Source: PMC - NIH URL: [Link]

-

Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

-

Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link]

-

Title: How does SPR work in Drug Discovery? Source: deNOVO Biolabs URL: [Link]

-

Title: Challenges and Limitations of Gene Expression Profiling in Mechanistic and Predictive Toxicology Source: Oxford Academic URL: [Link]

-

Title: How Is Surface Plasmon Resonance Used In Drug Discovery? Source: Chemistry For Everyone URL: [Link]

-

Title: Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics Source: PubMed URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) Source: Charnwood Discovery URL: [Link]

-

Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]

-

Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

-

Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

-

Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: [Link]

-

Title: Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling Source: Frontiers URL: [Link]

-

Title: Reverse pharmacology: fast track path of drug discovery Source: MedCrave online URL: [Link]

-

Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: [Link]

-

Title: Identifying the proteins to which small-molecule probes and drugs bind in cells Source: PNAS URL: [Link]

-

Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

-

Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

-

Title: Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development Source: PubMed URL: [Link]

-

Title: 7 Isothermal Titration Calorimetry in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

-

Title: Reverse pharmacology for drug development: Significance and symbolism Source: aihms.in URL: [Link]

-

Title: The target landscape of clinical kinase drugs Source: PMC - NIH URL: [Link]

-

Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]

-

Title: Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP Source: ACS Publications URL: [Link]

-

Title: Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling Source: PMC - PubMed Central URL: [Link]

-

Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]

-

Title: Gene Expression Profiling Important Role in Molecular Biology and Novel Therapeutic Targets Source: Longdom Publishing URL: [Link]

-

Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

-

Title: Phenotypic screening Source: Wikipedia URL: [Link]

-

Title: What is reverse pharmacology and forward pharmacology? Which is better in drug discovery? Source: ResearchGate URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

-

Title: Gene Expression Profiling and its Practice in Drug Development Source: PMC - NIH URL: [Link]

-

Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions Source: PMC URL: [Link]

-

Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors Source: PMC URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

-

Title: Phenotypic screens as a renewed approach for drug discovery Source: drugdiscoverytoday.com URL: [Link]

-

Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity Source: Pharmacia URL: [Link]

-

Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity Source: Semantic Scholar URL: [Link]

-

Title: New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity Source: Bentham Science Publishers URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

-

Title: CETSA Source: cetsa.com URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 5. plengegen.com [plengegen.com]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Structural Characterization of 6-(2,4-Difluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed exploration of the analytical methodologies required for the complete structural characterization of 6-(2,4-Difluorophenyl)picolinic acid, a compound of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to not only present the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and self-validating approach to structural elucidation.

The narrative that follows is a synthesis of established analytical principles and field-proven insights, intended to empower researchers to confidently and accurately characterize this and similar novel chemical entities. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (FTIR), and single-crystal X-ray diffraction, presenting both the theoretical underpinnings and detailed, actionable protocols.

I. Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic aromatic compound featuring a picolinic acid scaffold substituted with a 2,4-difluorophenyl group at the 6-position. Picolinic acid and its derivatives are known to be versatile chelating agents and are found in various biologically active compounds[1][2]. The introduction of a difluorophenyl moiety can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions, making it a compelling candidate for further investigation in drug development programs.

A thorough structural characterization is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide will systematically walk through the essential analytical techniques to achieve this.

Key Molecular Information:

| Property | Value | Source |

| Chemical Formula | C₁₂H₇F₂NO₂ | [3] |

| Molecular Weight | 235.19 g/mol | [3] |

| CAS Number | 887983-05-3 | [3] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of its structure.

A. The "Why": Decoding the Nuclear Spins

-

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the aromatic protons on both the pyridine and phenyl rings are key to confirming the substitution pattern.

-

¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbonyl carbon, the carbons of the aromatic rings, and those bearing fluorine atoms are diagnostic.

-

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial and highly sensitive technique. The chemical shifts and coupling patterns of the fluorine nuclei provide direct evidence for the 2,4-substitution on the phenyl ring and can reveal subtle electronic effects within the molecule.

B. Experimental Protocol: A Step-by-Step Guide to NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse program is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

Acquire a ¹⁹F NMR spectrum. This is often a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.

Data Interpretation Workflow:

Caption: Workflow for NMR data interpretation.

C. Predicted Spectral Data and Interpretation

¹H NMR (Predicted):